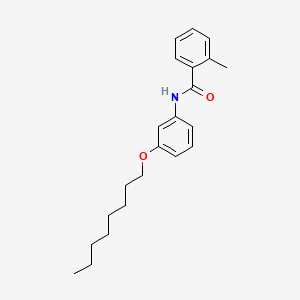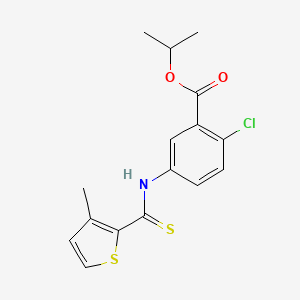
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H16ClNO2S2 and a molecular weight of 353.8867 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chlorine atom, a thienyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 3-methyl-2-thienylamine to form an intermediate compound. This intermediate is then reacted with thioxomethyl chloride under controlled conditions to introduce the thioxomethyl group. Finally, the esterification of the resulting compound with isopropyl alcohol yields the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thioxomethyl group plays a crucial role in its activity, potentially interacting with thiol-containing proteins and disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester .
- Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester .
Uniqueness
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester is unique due to its specific substitution pattern and the presence of the thioxomethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Propriétés
Numéro CAS |
178870-23-0 |
|---|---|
Formule moléculaire |
C16H16ClNO2S2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-5-[(3-methylthiophene-2-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClNO2S2/c1-9(2)20-16(19)12-8-11(4-5-13(12)17)18-15(21)14-10(3)6-7-22-14/h4-9H,1-3H3,(H,18,21) |
Clé InChI |
XUWUJDXVAIWAQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


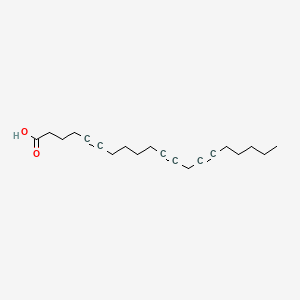
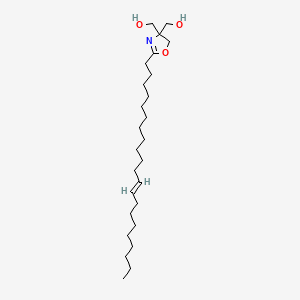
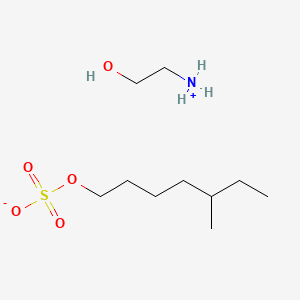
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)

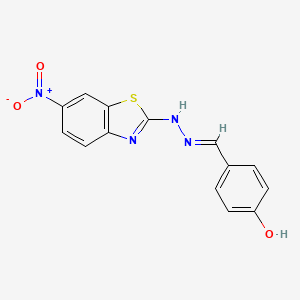
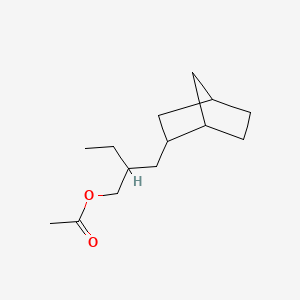



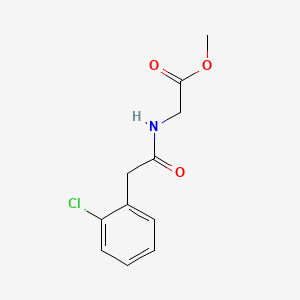
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
